molecular formula C15H22N2O3S B6536499 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1021210-38-7

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

Cat. No.: B6536499
CAS No.: 1021210-38-7
M. Wt: 310.4 g/mol
InChI Key: BZWKMXFQCNYHGN-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine. This is a common method for synthesizing sulfonamides .


Chemical Reactions Analysis

As a sulfonamide, this compound might participate in reactions typical of this class of compounds. For example, it might undergo hydrolysis under acidic or basic conditions, or it could participate in displacement reactions with nucleophiles .

Mechanism of Action

If this compound is a drug, its mechanism of action could be related to the properties of sulfonamides. Many sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWKMXFQCNYHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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